Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-
Description
Structure
3D Structure
Properties
CAS No. |
18055-47-5 |
|---|---|
Molecular Formula |
C18H25N5OSi2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N-trimethylsilyl-N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C18H25N5OSi2/c1-25(2,3)22-13-21-15-16(22)19-12-20-17(15)23(26(4,5)6)18(24)14-10-8-7-9-11-14/h7-13H,1-6H3 |
InChI Key |
CAESNCKMRVIYKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms and Considerations
Silylation Mechanism: The nucleophilic nitrogen atoms on the purine ring react with trimethylsilyl chloride, facilitated by a base that scavenges HCl formed during the reaction. This step protects the purine nitrogen and enhances compound lipophilicity.
Acylation Mechanism: The amine nitrogen of the silylated purine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming the benzamide linkage. The reaction is typically performed under mild conditions to avoid desilylation or side reactions.
Optimization and Scale-Up
Laboratory Scale: Batch reactions with careful temperature control and anhydrous conditions are standard. Purification is often achieved by column chromatography or recrystallization.
Industrial Scale: Continuous flow reactors have been explored to improve scalability, reaction control, and safety, especially due to the moisture sensitivity of trimethylsilyl reagents. Continuous flow allows precise control over reaction time and temperature, enhancing yield and reproducibility.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C18H25N5OSi2 |
| Molecular Weight | 383.6 g/mol |
| CAS Number | 18055-47-5 |
| Purity Assessment | NMR (1H, 13C), Mass Spectrometry, HPLC |
| Physical State | Typically crystalline solid |
| Stability | Enhanced by trimethylsilyl groups, sensitive to moisture |
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of silyl groups and benzamide moiety, mass spectrometry for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| Silylation of 9H-purine-6-amine | Trimethylsilyl chloride, triethylamine | Anhydrous DCM, 0–5 °C, inert atmosphere | Protects purine nitrogen, enhances lipophilicity | 85–90 |
| Acylation with benzoyl chloride | Benzoyl chloride, pyridine | 0–25 °C, inert atmosphere | Forms benzamide linkage, mild conditions to avoid desilylation | 80–88 |
| Continuous flow adaptation | Same reagents | Controlled flow rate, temperature, inert atmosphere | Improved scalability and reproducibility | 90+ |
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The compound can be reduced under specific conditions to remove the silyl groups.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the cytotoxic and antitumoral activities of various benzamide derivatives, including N-(9H-purin-6-yl) benzamide. A study demonstrated that these compounds exhibit significant activity against cancer cell lines, with cytotoxicity ranging from 3 to 39 μM for the most effective derivatives. The mechanism of action includes induction of apoptosis and inhibition of cell proliferation. Notably, some derivatives were synthesized as water-soluble prodrugs to enhance their bioavailability and therapeutic efficacy in vivo .
Case Study: Cytotoxicity Evaluation
- Objective : To evaluate the cytotoxic effects of N-(9H-purin-6-yl) benzamide derivatives on cancer cells.
- Methods : MTT assays, cell cycle distribution analysis, and in vivo antitumoral activity assessments.
- Results : Two compounds showed weak antitumoral activity in vivo, but exhibited synergistic effects when combined with fludarabine, a nucleoside analogue .
Enzyme Inhibition
Benzamide derivatives have also been investigated for their ability to inhibit specific enzymes, particularly nicotinamide N-methyltransferase (NNMT). The incorporation of a benzamide moiety has been shown to enhance the potency of these inhibitors significantly. For instance, a study synthesized a series of alkynyl bisubstrate inhibitors that demonstrated high affinity for NNMT, indicating that structural modifications can lead to improved enzyme selectivity and inhibition .
Case Study: NNMT Inhibition
- Objective : To design potent NNMT inhibitors using a modular synthesis approach.
- Methods : Structure-activity relationship (SAR) analysis was conducted to assess the impact of different functional groups.
- Results : The benzamide functionality was crucial for enhancing inhibitor potency, with specific structural configurations leading to better binding affinities .
Copper Chelation and Cholinesterase Inhibition
Another area of application for benzamide derivatives is in the development of dual-target compounds aimed at treating neurodegenerative diseases. Recent studies have explored mannosylpurines as potential copper chelators and cholinesterase inhibitors. These compounds showed selective inhibition against human butyrylcholinesterase (BChE) and demonstrated the ability to chelate copper ions selectively over other metal ions like zinc and aluminum .
Case Study: Dual Target Compounds
- Objective : To identify novel compounds that can inhibit cholinesterases while also acting as copper chelators.
- Methods : Synthesis of various mannosylpurine derivatives and evaluation of their inhibitory activities.
- Results : Certain derivatives exhibited promising dual-target profiles, suggesting potential therapeutic applications in Alzheimer's disease management .
Synthesis and Structural Analysis
The synthesis of Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl] involves several chemical reactions that facilitate the introduction of trimethylsilyl groups, which enhance solubility and stability. The synthesis typically employs methodologies such as Sonogashira cross-coupling or Vorbrüggen glycosylation to construct complex nucleoside structures efficiently .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(Trimethylsilyl)-N-(9-(trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or nucleic acids. The silyl groups can protect reactive sites during chemical reactions, allowing for selective modifications. The purine moiety can interact with biological targets, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Key Properties :
- Lipophilicity: The TMS groups significantly enhance hydrophobicity compared to non-silylated purines.
- Synthetic Role : Silylation is commonly used to protect reactive amines in nucleoside chemistry, improving stability during oligonucleotide synthesis .
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Trimethylsilyl (TMS) vs. Benzyl/Aryl Groups: The TMS groups in the target compound provide steric protection and electron-donating effects, reducing nucleophilic attack at the purine ring. In contrast, benzyl (e.g., ) or aryl groups (e.g., ) introduce bulkier substituents that may hinder synthetic modifications . Non-silylated analogs like 6-benzyloxy-9-isopropyl-8-methyl-9H-purine (CAS 4005-49-6) exhibit lower thermal stability due to unprotected amines .
Benzamide vs. Other Amides :
- Benzamide at N6 (e.g., ) enhances π-π stacking in oligonucleotide interactions, whereas methoxybenzoyl () or morpholinyl () groups alter electronic properties, affecting binding affinity .
Biological Activity
Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, synthesis, and possible applications in various fields.
Chemical Structure and Properties
Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- possesses a molecular formula of C15H17N5OSi and a molecular weight of approximately 311.414 g/mol. The compound features a benzamide structure modified by the presence of trimethylsilyl groups attached to a purine moiety, which may enhance its lipophilicity and alter its interaction with biological targets.
Synthesis
The synthesis of Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- generally involves several organic chemistry techniques. The synthesis pathway typically includes:
- Formation of the Benzamide Core : This involves reacting appropriate aniline derivatives with acyl chlorides.
- Introduction of Trimethylsilyl Groups : This is achieved through silylation reactions using trimethylsilyl chloride.
- Purine Modification : The purine moiety is synthesized or modified to incorporate the trimethylsilyl groups.
Cytotoxic and Antitumoral Effects
Recent studies have demonstrated that compounds related to Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]- exhibit significant cytotoxicity against various cancer cell lines. For instance, research conducted on N-(9H-purin-6-yl) benzamide derivatives indicated that these compounds have IC50 values ranging from 3 to 39 μM in cancer cell lines. Notably, they induce apoptosis and decrease cell proliferation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(9H-purin-6-yl) benzamide | 3 - 39 | Induction of apoptosis |
| Benzamide with trimethylsilyl groups | TBD | TBD |
In Vivo Studies
In vivo experiments have shown that some derivatives exhibit weak antitumoral activity. For example, two specific compounds demonstrated limited efficacy in tumor models but highlighted the potential for further optimization in drug development .
Larvicidal and Fungicidal Activities
Beyond antitumoral properties, related benzamide compounds have also shown promising larvicidal activities against mosquito larvae at concentrations as low as 1 mg/L, achieving up to 100% mortality at higher concentrations (10 mg/L). Additionally, certain derivatives displayed significant fungicidal activities against various fungal strains .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluating the cytotoxic effects of several benzamide derivatives found that their biological activity was closely linked to structural variations, particularly the presence of functional groups that enhance binding affinity to target sites on cancer cells .
- Larvicidal Efficacy : Another research effort focused on the larvicidal properties of benzamide derivatives indicated that structural modifications could lead to enhanced bioactivity against mosquito larvae, suggesting potential applications in pest control .
Q & A
Basic Research Questions
Q. What are common synthetic routes for purine derivatives with dual trimethylsilyl (TMS) substituents at the N6 and N9 positions?
- Methodological Answer : Synthesis typically involves sequential silylation of purine precursors. For example, in related compounds (e.g., 6,9-disubstituted purines), the N6 position is first modified via nucleophilic substitution using silyl-protected amines, followed by N9 silylation under anhydrous conditions with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine . Reaction optimization may require inert atmospheres (e.g., nitrogen) and aprotic solvents (e.g., CH₂Cl₂) to prevent hydrolysis of TMS groups .
Q. How are trimethylsilyl groups used as protective strategies in purine chemistry?
- Methodological Answer : TMS groups act as temporary protective moieties for reactive amines or hydroxyl groups during multi-step syntheses. For instance, in nucleoside analogs, TMS protection at N6 and N9 positions prevents unwanted side reactions during glycosylation or phosphorylation steps . Deprotection is achieved via mild acidic conditions (e.g., trifluoroacetic acid) or fluoride-based reagents (e.g., TBAF) .
Q. What spectroscopic techniques are critical for characterizing TMS-substituted benzamide-purine hybrids?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substitution patterns. TMS groups exhibit characteristic singlet peaks near δ 0.1–0.3 ppm in ¹H NMR. Coupling patterns in aromatic regions (δ 7.0–9.0 ppm) help verify purine core integrity .
- Mass Spectrometry (HRMS) : Essential for molecular weight validation, especially given the high molecular weight of TMS-containing compounds .
- X-ray Crystallography : Used in structurally related compounds (e.g., N-benzyl-9-isopropylpurin-6-amine) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How do steric and electronic effects of TMS substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky TMS groups at N6 and N9 can sterically hinder transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational modeling (DFT) is recommended to predict reactive sites. Experimental optimization may involve:
- Precatalyst selection : Bulky ligands (e.g., SPhos) improve steric tolerance .
- Solvent effects : Low-polarity solvents (e.g., toluene) enhance solubility of TMS-protected intermediates .
Contradictory data on reaction yields (e.g., 50% vs. >99% in similar conditions) may arise from trace moisture or incomplete silylation, necessitating rigorous drying protocols .
Q. What strategies address discrepancies in biological activity data for TMS-substituted purines?
- Methodological Answer : Inconsistent activity profiles (e.g., antibacterial vs. antitumor) in structurally similar compounds may stem from:
- Metabolic instability : TMS groups can hydrolyze in vivo, altering the active species. Stability assays (e.g., plasma incubation + LC-MS monitoring) are critical .
- Crystallographic vs. solution-state conformations : Molecular dynamics simulations reconcile differences between X-ray structures (rigid) and solution-phase flexibility, impacting target binding .
Q. How can regioselective functionalization of the purine core be achieved without TMS group cleavage?
- Methodological Answer : Directed ortho-metalation (DoM) using TMS as a directing group enables site-specific modifications. For example:
- Lithiation : LDA or LTMP at low temperatures (-78°C) selectively deprotonates C2 or C8 positions, followed by electrophilic quenching .
- Protection-Deprotection Cycles : Temporary masking of TMS with less labile groups (e.g., SEM) during harsh reactions preserves silyl integrity .
Data Interpretation and Optimization
Q. How should researchers analyze conflicting solubility data for TMS-substituted benzamide-purines?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from:
- Crystallinity : Amorphous vs. crystalline forms impact solubility. Powder X-ray diffraction (PXRD) differentiates phases .
- Aggregation tendencies : Dynamic light scattering (DLS) identifies nanoaggregates in solution, requiring additives (e.g., cyclodextrins) to improve dispersion .
Q. What computational tools predict the impact of TMS substituents on electronic properties?
- Methodological Answer :
- DFT Calculations : Evaluate HOMO/LUMO energies to assess electron-withdrawing/donating effects of TMS groups. Software (e.g., Gaussian) with B3LYP/6-31G* basis sets is standard .
- Docking Studies : Compare TMS-substituted analogs with parent compounds to map steric clashes in enzyme active sites (e.g., kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
